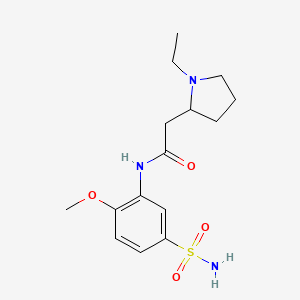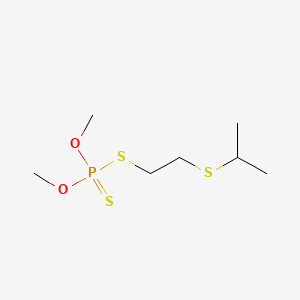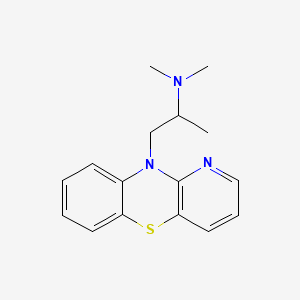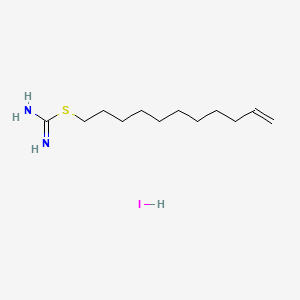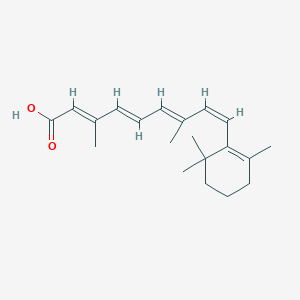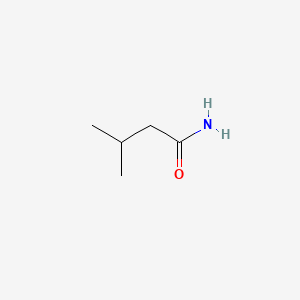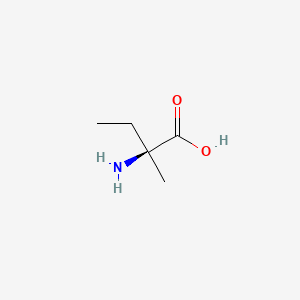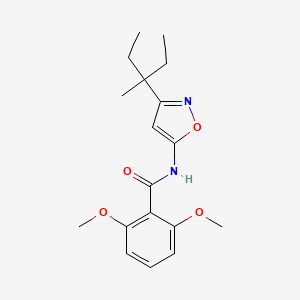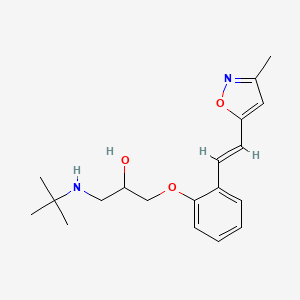
Ivaltinostat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Izencitinib is a novel, orally administered compound that acts as a pan-Janus kinase inhibitor. It binds with high affinity to all three subtypes of Janus kinase: Janus kinase 1, Janus kinase 2, and Janus kinase 3. This compound was developed to be gut-selective, meaning it has minimal absorption into the rest of the body, allowing it to target inflammatory bowel disease with reduced side effects compared to other similar drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of izencitinib involves multiple steps, including the formation of the naphthyridine ring and the incorporation of the pyrazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of izencitinib follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Izencitinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic and electrophilic substitution reactions are facilitated by reagents like halides and amines.
Major Products: The major products formed from these reactions include various metabolites that are excreted primarily through feces. Notably, metabolites M18 and M9 have been identified, which involve oxidation and rearrangement, and a one-carbon addition, respectively .
Applications De Recherche Scientifique
Izencitinib has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study Janus kinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammatory processes.
Medicine: Primarily developed for the treatment of inflammatory bowel disease, including Crohn’s disease and ulcerative colitis. .
Industry: Potential applications in the pharmaceutical industry for the development of new gut-selective therapies.
Mécanisme D'action
Izencitinib exerts its effects by inhibiting the activity of Janus kinase enzymes. By binding to Janus kinase 1, Janus kinase 2, and Janus kinase 3, it prevents the phosphorylation and activation of signal transducers and activators of transcription (STAT) proteins. This inhibition disrupts the signaling pathways involved in inflammatory responses, thereby reducing inflammation in the gastrointestinal tract .
Comparaison Avec Des Composés Similaires
Izencitinib is unique due to its gut-selective properties, which minimize systemic exposure and reduce the risk of side effects. Similar compounds include:
Tofacitinib: Another Janus kinase inhibitor but with broader systemic effects.
Delgocitinib: A Janus kinase inhibitor used for dermatological conditions.
Baricitinib: Primarily used for rheumatoid arthritis, with systemic activity.
Izencitinib stands out for its targeted action in the gut, making it a promising candidate for treating inflammatory bowel diseases with fewer systemic side effects .
Propriétés
Numéro CAS |
2051918-33-1 |
|---|---|
Formule moléculaire |
C22H26N8 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
3-[(1R,5S)-3-[[7-[(5-methyl-1H-pyrazol-3-yl)amino]-1,6-naphthyridin-5-yl]amino]-8-azabicyclo[3.2.1]octan-8-yl]propanenitrile |
InChI |
InChI=1S/C22H26N8/c1-14-10-21(29-28-14)26-20-13-19-18(4-2-8-24-19)22(27-20)25-15-11-16-5-6-17(12-15)30(16)9-3-7-23/h2,4,8,10,13,15-17H,3,5-6,9,11-12H2,1H3,(H3,25,26,27,28,29)/t15?,16-,17+ |
Clé InChI |
DADAEARVGOQWHV-ALOPSCKCSA-N |
SMILES isomérique |
CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4C[C@H]5CC[C@@H](C4)N5CCC#N |
SMILES |
CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC1=CC(=NN1)NC2=NC(=C3C=CC=NC3=C2)NC4CC5CCC(C4)N5CCC#N |
Apparence |
Solid powder |
Autres numéros CAS |
936221-33-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CG200745 N1-(3-(dimethylamino)propyl)-N8-hydroxy-2-((naphthalene-1-loxy)methyl)oct-2-enediamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



